(2E)-3-{3-[(4-Chlorophenoxy)methyl]-4-methoxyphenyl}prop-2-enoic acid
(2E)-3-{3-[(4-Chlorophenoxy)methyl]-4-methoxyphenyl}prop-2-enoic acid
Brand Name:
Vulcanchem
CAS No.:
512809-94-8
VCID:
VC0508167
InChI:
InChI=1S/C17H15ClO4/c1-21-16-8-2-12(3-9-17(19)20)10-13(16)11-22-15-6-4-14(18)5-7-15/h2-10H,11H2,1H3,(H,19,20)/b9-3+
SMILES:
COC1=C(C=C(C=C1)C=CC(=O)O)COC2=CC=C(C=C2)Cl
Molecular Formula:
C17H15ClO4
Molecular Weight:
318.7g/mol
(2E)-3-{3-[(4-Chlorophenoxy)methyl]-4-methoxyphenyl}prop-2-enoic acid
CAS No.: 512809-94-8
Main Products
VCID: VC0508167
Molecular Formula: C17H15ClO4
Molecular Weight: 318.7g/mol
CAS No. | 512809-94-8 |
---|---|
Product Name | (2E)-3-{3-[(4-Chlorophenoxy)methyl]-4-methoxyphenyl}prop-2-enoic acid |
Molecular Formula | C17H15ClO4 |
Molecular Weight | 318.7g/mol |
IUPAC Name | (E)-3-[3-[(4-chlorophenoxy)methyl]-4-methoxyphenyl]prop-2-enoic acid |
Standard InChI | InChI=1S/C17H15ClO4/c1-21-16-8-2-12(3-9-17(19)20)10-13(16)11-22-15-6-4-14(18)5-7-15/h2-10H,11H2,1H3,(H,19,20)/b9-3+ |
Standard InChIKey | QYEFTSSKRKWPDA-YCRREMRBSA-N |
Isomeric SMILES | COC1=C(C=C(C=C1)/C=C/C(=O)O)COC2=CC=C(C=C2)Cl |
SMILES | COC1=C(C=C(C=C1)C=CC(=O)O)COC2=CC=C(C=C2)Cl |
Canonical SMILES | COC1=C(C=C(C=C1)C=CC(=O)O)COC2=CC=C(C=C2)Cl |
PubChem Compound | 843220 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume